molecular formula C5H9NO3 B7770678 4-Hydroxyproline CAS No. 49761-17-3

4-Hydroxyproline

Cat. No.: B7770678
CAS No.: 49761-17-3
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
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Description

4-Hydroxyproline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, CAS 51-35-4) is a non-proteinogenic imino acid that is a major component of the protein collagen, comprising approximately 13.5% of mammalian collagen . It is produced by the post-translational hydroxylation of proline, a reaction catalyzed by the enzyme prolyl 4-hydroxylase in the lumen of the endoplasmic reticulum and requiring ascorbic acid (Vitamin C) as a cofactor . This product is provided exclusively for research applications. In research, this compound is indispensable for studying collagen structure and stability. It plays a critical role in stabilizing the triple-helical structure of collagen by permitting the sharp twisting of the collagen helix and forming hydrogen bonds, primarily through stereoelectronic effects . Its presence is a traditional biochemical marker for collagen content and is widely used as a diagnostic indicator in studies of bone resorption and liver fibrosis, as increased levels in serum and urine correlate with conditions like Paget's disease . Beyond collagen, it serves as a vital tool for investigating the regulation of Hypoxia-inducible factor (HIF-1 alpha), where its hydroxylation targets the transcription factor for proteasomal degradation under normal oxygen conditions . It is also used to study hydroxyproline-rich glycoproteins (HRGPs) in plant cell walls and has emerging roles in exploring antioxidative reactions and cellular homeostasis . This high-purity compound is a critical reagent for researchers in fields ranging from connective tissue biology and metabolism to cell signaling and plant sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
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CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
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Record name D-Proline, cis-
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Record name cis-4-Hydroxy-L-proline
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Record name 3398-22-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline residues in proteins. This process is catalyzed by prolyl hydroxylase enzymes, which require iron (Fe²⁺) and ascorbate as cofactors. The reaction typically occurs under physiological conditions, with oxygen serving as the oxidant .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, genetically engineered strains of Escherichia coli have been developed to produce this compound efficiently. These strains are optimized to enhance the metabolic flux of α-ketoglutarate in the tricarboxylic acid cycle, redirecting glucose towards acetyl-CoA and improving the supply of NADPH . This method has proven to be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Catabolic Conversion to Pyrroline Hydroxycarboxylic Acid

Reaction :

4-Hydroxyproline+NAD(P)+PYCR1Pyrroline Hydroxycarboxylic Acid+NAD(P)H+H+\text{this compound} + \text{NAD(P)}^+ \xrightarrow{\text{PYCR1}} \text{Pyrroline Hydroxycarboxylic Acid} + \text{NAD(P)H} + \text{H}^+

Key Features :

  • Catalyst : Pyrroline-5-carboxylate reductase 1 (PYCR1, UniProt ID: P32322) .

  • Role : Reversibly reduces this compound in proline metabolism, linking to redox homeostasis .

Data :

ParameterValueSource
Molecular Weight (PYCR1)33,360 Da
Preferred CofactorNAD (Higher affinity than NADP)

Conformational Control via Esterification

Derivatization :
this compound’s hydroxyl group is esterified (e.g., 4-nitrobenzoate) to enhance conformational rigidity in peptides .

Key Findings :

  • Stereoelectronic Effects : The 4-nitrobenzoate ester induces a Cγ-exo ring pucker, stabilizing trans-amide bonds via σ C–H → σ* C–O hyperconjugation .

  • Thermal Stability : In model peptides, this ester increases thermal stability by 10–13°C compared to unmodified proline .

Conformational Impact :

SubstituentΔΔGtrans/cis\Delta \Delta G_{\text{trans/cis}} (kcal/mol)Source
4-Nitrobenzoate0.82–0.90
4-Fluoroproline0.87–0.91
This compound0.43–0.56

Role in Collagen Stability

Reaction Context :
this compound in Gly-Xaa-4Hyp repeats stabilizes collagen’s triple helix via hydrogen bonding and stereoelectronic effects .

Key Data :

  • Thermal Denaturation (TdT_dTd) :

    • Gly-Pro-4Hyp repeats increase TdT_d by 13°C compared to Gly-Pro-Pro .

    • Vertebrate collagens show strongest correlation between 4Hyp content and TdT_d .

Mechanistic Insights from Mutagenesis Studies

P4H Mutants :

MutationEffect on ActivitySource
Tyr140 → PheComplete loss of activity
Trp243 → GlyDisrupted substrate positioning
Tyr140 → GlyAltered regioselectivity (C5 activation)

Scientific Research Applications

Role in Collagen Synthesis

4-Hydroxyproline is crucial for the stability of collagen, which is a primary structural protein in connective tissues. The hydroxylation of proline residues to form 4-Hyp enhances the thermal stability of collagen triple helices. This property makes 4-Hyp a significant focus in studies related to wound healing and tissue engineering.

Biomarker for Disease

Recent research has highlighted the potential of 4-Hyp as a biochemical marker for various diseases. Elevated levels of hydroxyproline have been associated with conditions such as graft-versus-host disease, keloids, and vitiligo, while decreased levels indicate poor wound healing . The ability to monitor these levels can provide insights into disease progression and treatment efficacy.

Table 1: Clinical Relevance of this compound Levels

ConditionHydroxyproline LevelSignificance
Graft-Versus-Host DiseaseElevatedIndicates tissue damage
KeloidsElevatedReflects fibrotic response
VitiligoElevatedAssociated with skin abnormalities
Poor Wound HealingDecreasedIndicates impaired healing processes

Biodegradable Polymers

This compound is being utilized in the synthesis of biomimetic and biodegradable polymers. These materials are designed to mimic natural collagen structures and can be used in drug delivery systems, scaffolding for tissue engineering, and sustainable plastics . The incorporation of 4-Hyp into polymer chains enhances their mechanical properties and biocompatibility.

Case Study: Polyproline Dendrimers
Research has demonstrated the use of 4-Hyp derivatives to create polyproline dendrimers that exhibit enhanced cell internalization properties. These dendritic structures can facilitate targeted drug delivery due to their unique conformation and functionalization .

Growth Enhancement in Livestock

Studies have shown that dietary supplementation with this compound can improve growth rates and meat quality in livestock, particularly in pigs with intrauterine growth restriction. This amino acid aids in synthesizing glycine, which is essential for various metabolic processes .

High-Performance Liquid Chromatography (HPLC)

HPLC techniques have been developed to analyze amino acid profiles, including this compound levels in biological samples. A porous graphitic carbon column has been specifically applied for carbon and nitrogen isotope analysis of individual amino acids, demonstrating the versatility of 4-Hyp as an analyte .

Table 2: HPLC Analysis of Amino Acids Including this compound

Amino AcidDetection MethodApplication Area
This compoundHPLC with Graphitic Carbon ColumnMetabolomics, Environmental Studies

Mechanism of Action

4-Hydroxyproline exerts its effects primarily through its role in collagen stability. The hydroxyl groups of this compound residues form hydrogen bonds with adjacent collagen molecules, stabilizing the triple-helical structure of collagen. This stabilization is crucial for the mechanical strength and integrity of connective tissues . Additionally, this compound can scavenge reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with 3-Hydroxyproline

While 4-Hyp hydroxylates the C4 position of proline, 3-hydroxyproline (3-Hyp) modifies the C3 position. Both residues stabilize collagen, but 3-Hyp is less abundant and primarily found in type IV collagen and basement membranes . Enzymatically, prolyl 3-hydroxylases (P3Hs) require pre-existing 4-Hyp residues for activity, indicating a hierarchical modification process .

Property 4-Hydroxyproline 3-Hydroxyproline
Hydroxylation Position C4 C3
Abundance in Collagen ~100 residues per α-chain ~1 residue per α-chain
Enzyme Requirement Prolyl 4-hydroxylase (P4H) Prolyl 3-hydroxylase (P3H)
Structural Role Triple-helix stabilization Basement membrane specialization
Glycosylation Rare in animals; common in plants Not reported
References

Comparison with cis-4-Hydroxyproline

The cis isomer of 4-Hyp (L-allo-hydroxyproline) differs in stereochemistry at the C4 position. Its conformational effects destabilize collagen-like structures, contrasting with the stabilizing role of trans-4-Hyp .

Plant vs. Animal this compound

  • Plants: 4-Hyp in extensins and arabinogalactan proteins is often glycosylated with arabinose or galactose, enhancing cell wall rigidity . Plant P4Hs (e.g., At-P4H-1 in Arabidopsis) exhibit sequence-specific rather than conformation-specific substrate recognition, unlike animal P4Hs .

Viral this compound

The P. bursaria Chlorella virus-1 encodes a viral P4H that hydroxylates proline residues in its proteins, mimicking animal collagen stabilization . This convergent evolution suggests 4-Hyp may stabilize viral capsids or facilitate host interactions, though glycosylation remains unconfirmed .

Metabolic and Clinical Comparisons

  • Proline vs. 4-Hyp : Proline acts as an osmolyte under stress, while 4-Hyp accumulates in plant and animal tissues during drought or thermal stress to reinforce structural integrity .
  • Disease Biomarkers : Reduced serum 4-Hyp correlates with myocardial infarction and ventricular remodeling, unlike proline or 3-Hyp .
Metabolite Stress Response Role Clinical Relevance
4-Hyp Structural reinforcement Biomarker for fibrosis, myocardial injury
Proline Osmotic adjustment Limited disease association
3-Hyp Not reported Specialized in basement membrane disorders

Biological Activity

4-Hydroxyproline (4-Hyp) is a non-proteinogenic amino acid that plays a significant role in various biological processes, particularly in collagen stability and metabolism. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of this compound

This compound is primarily formed by the post-translational modification of proline residues in collagen and other proteins. It contributes to the structural integrity of collagen by stabilizing its triple-helix structure through hydrogen bonding. Beyond its structural role, 4-Hyp is involved in several metabolic pathways and exhibits various biological activities.

Biological Functions

1. Collagen Stability and Function

  • Collagen Structure: 4-Hyp is crucial for maintaining the stability of collagen, which is essential for tissue integrity and repair. Studies indicate that hydroxyproline residues enhance the thermal stability of collagen fibers, making them resistant to denaturation under physiological conditions .
  • Tissue Healing: The presence of 4-Hyp in collagen-derived peptides has been linked to improved tissue healing and regeneration. For instance, prolyl-4-hydroxyproline (Pro-Hyp) has been shown to promote differentiation in tendon cells, enhancing their migratory capacity and overall cellular function .

2. Metabolic Pathways

  • Proline Metabolism: this compound can be metabolized back to proline, participating in nitrogen metabolism. Research indicates that gut microbiota can utilize 4-Hyp anaerobically, converting it into other metabolites like Δ1-pyrroline-5-carboxylate (P5C), which can then be reduced to proline .
  • Glycine Synthesis: In neonatal pigs, 4-Hyp has been identified as a precursor for glycine synthesis, highlighting its role in amino acid metabolism during early development .

Case Studies

Case Study: Metformin-Induced Lactic Acidosis
A clinical case reported elevated urinary concentrations of hydroxyproline in patients with metformin-induced lactic acidosis (MALA). This condition was associated with increased post-translational modification of proline to 4-Hyp due to enhanced activity of prolyl hydroxylase enzymes. The findings suggest a potential biomarker role for hydroxyproline in monitoring metabolic disturbances .

Case Study: Viral Proteins
Research has uncovered that certain viral proteins express hydroxylated prolines, including 4-Hyp, suggesting that this amino acid may play a role in viral pathogenesis. The study characterized a polypeptide from an algal virus that hydroxylates prolines, indicating a novel function of 4-Hyp beyond traditional roles in animal proteins .

Data Tables

Biological Activity Description References
Collagen StabilityEnhances thermal stability and structural integrity of collagen fibers
Tissue RepairPromotes differentiation and migration of tendon cells
Proline MetabolismServes as a substrate for microbial metabolism in the gut
Glycine SynthesisActs as a precursor for glycine synthesis in neonatal tissues
Viral Protein FunctionHydroxylation of prolines in viral proteins suggests a role in pathogenesis

Q & A

Basic: What standardized protocols are recommended for quantifying 4-Hydroxyproline in biological samples, and how can researchers ensure data accuracy?

Answer:
this compound quantification typically involves hydrolysis of collagenous samples followed by colorimetric assays (e.g., chloramine-T/Ehrlich’s reagent) or HPLC-based methods. Key methodological considerations include:

  • Hydrolysis conditions : Optimize temperature (110–120°C) and duration (16–24 hrs) to avoid degradation of hydroxyproline while ensuring complete peptide bond cleavage .
  • Calibration standards : Use synthetic this compound with ≥98% purity to prepare calibration curves. Include negative controls (e.g., proline) to validate assay specificity .
  • Statistical validation : Triplicate measurements with error bars (SD/SE) and ANOVA for inter-group comparisons to account for biological variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyproline
Reactant of Route 2
4-Hydroxyproline

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